molecular formula C16H17NO2 B13981805 Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester CAS No. 93008-63-0

Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester

Cat. No.: B13981805
CAS No.: 93008-63-0
M. Wt: 255.31 g/mol
InChI Key: KPSYLGSZZLYNGM-UHFFFAOYSA-N
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Description

Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester is an organic compound with the molecular formula C_16H_17NO_2 It is a derivative of carbamic acid, where the hydrogen atom is replaced by a (4-ethylphenyl) group and the hydroxyl group is replaced by a phenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester can be synthesized through a reaction between (4-ethylphenyl)amine and phenylmethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored and controlled to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved to form (4-ethylphenyl)amine and phenylmethanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamates and phenols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: (4-ethylphenyl)amine and phenylmethanol.

    Oxidation: Carbamates and phenols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, (4-ethylphenyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes. The ester group can undergo hydrolysis to release (4-ethylphenyl)amine, which can then interact with enzyme active sites. The compound may also act as an inhibitor by binding to the enzyme and preventing substrate access.

Comparison with Similar Compounds

Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester can be compared with other similar compounds such as:

    Carbamic acid, phenyl-, methyl ester: Similar structure but with a methyl ester group instead of a phenylmethyl ester group.

    Carbamic acid, (4-ethylphenyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a phenylmethyl ester group.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

93008-63-0

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

benzyl N-(4-ethylphenyl)carbamate

InChI

InChI=1S/C16H17NO2/c1-2-13-8-10-15(11-9-13)17-16(18)19-12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18)

InChI Key

KPSYLGSZZLYNGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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